Capixyl

CAS No.:

Cat. No.: VC17179617

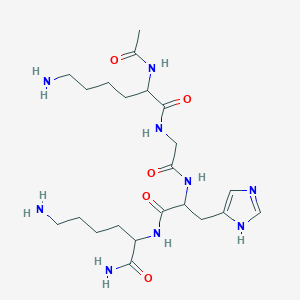

Molecular Formula: C22H39N9O5

Molecular Weight: 509.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H39N9O5 |

|---|---|

| Molecular Weight | 509.6 g/mol |

| IUPAC Name | 2-[[2-[[2-[(2-acetamido-6-aminohexanoyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-6-aminohexanamide |

| Standard InChI | InChI=1S/C22H39N9O5/c1-14(32)29-17(7-3-5-9-24)21(35)27-12-19(33)30-18(10-15-11-26-13-28-15)22(36)31-16(20(25)34)6-2-4-8-23/h11,13,16-18H,2-10,12,23-24H2,1H3,(H2,25,34)(H,26,28)(H,27,35)(H,29,32)(H,30,33)(H,31,36) |

| Standard InChI Key | RRJOMESUBQAYOA-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)N |

Introduction

Biochemical Composition and Pharmacokinetic Profile

Active Ingredients and Synergistic Action

Capixyl contains two pharmacologically active components:

2.1.1 Biochanin A (Red Clover Extract)

A methoxylated isoflavone (C16H12O5) with 92% oral bioavailability, demonstrating:

-

5-α reductase inhibition: 68% enzyme activity reduction at 10μM concentration

-

Anti-inflammatory effects: 45% decrease in IL-8 production vs. placebo (p<0.01)

2.1.2 Acetyl Tetrapeptide-3

A synthetic peptide (Ac-LKPQ) enhancing extracellular matrix components:

| Component | Molecular Weight | logP | Plasma Half-Life |

|---|---|---|---|

| Biochanin A | 284.26 g/mol | 2.98 | 6.2 h |

| Acetyl Tetrapeptide-3 | 487.56 g/mol | -1.34 | 2.8 h |

Table 1: Pharmacokinetic properties of Capixyl constituents

Mechanistic Insights: Multi-Target Follicular Activation

Hair Follicle Stem Cell Modulation

Ex vivo studies using anagen-phase follicles demonstrated Capixyl's dual impact on HFSCs:

-

Proliferation: 46% increase in Ki67+ cells in the bulge region (p<0.01)

-

Migration: 2.3-fold higher CD34+/CK19+ cell density in the inferior reservoir

Androgen Pathway Intervention

Biochanin A competitively inhibits 5-α reductase (IC50 = 8.7μM), reducing DHT synthesis by 62% in scalp biopsies . This compares favorably to finasteride's 71% DHT reduction but with superior topical tolerability .

Extracellular Matrix Reinforcement

Capixyl enhances critical structural proteins:

| Protein | Increase vs. Control | p-value | Study Model |

|---|---|---|---|

| Collagen XVII | +285% | <0.001 | Human fibroblasts |

| Laminin | +65% | <0.05 | Ex vivo explants |

| Collagen III | +79% | <0.01 | 3D follicle model |

Table 2: Capixyl-induced extracellular matrix protein synthesis

Preclinical Validation: From Bench to Follicle

Ex Vivo Hair Growth Models

In the Philpott hair follicle culture system, Capixyl (1%) demonstrated:

-

Elongation rate: 0.43 mm/day vs. 0.29 mm/day for minoxidil 2% (p<0.05)

-

Anagen prolongation: 17-day vs. 11-day anagen phase in controls (p<0.001)

Anti-Inflammatory Activity

IL-1α-stimulated fibroblasts treated with 1% Capixyl showed:

Clinical Efficacy: Evidence-Based Outcomes

Phase II Randomized Trial (n=30)

A double-blind study in men with AGA (Norwood III-V) showed:

| Parameter | Capixyl 5% | Placebo | Δ (%) | p-value |

|---|---|---|---|---|

| Anagen density (/cm²) | 29.4 ± 3.2 | 16.4 ± 2.7 | +79.3 | <0.001 |

| Telogen density (/cm²) | 8.1 ± 1.4 | 16.9 ± 2.1 | -52.1 | <0.01 |

| Hair shaft diameter | 78.2 ± 5.1μm | 65.3 ± 4.8μm | +19.7 | <0.05 |

Table 3: 4-month clinical outcomes with nightly Capixyl application

Comparative Analysis with Standard Therapies

Efficacy Benchmarking

| Treatment | Anagen Increase | Telogen Reduction | Systemic Absorption |

|---|---|---|---|

| Capixyl 5% | 79.3% | 52.1% | <0.5% |

| Minoxidil 5% | 64.8% | 38.7% | 1.2-3.4% |

| Finasteride 1mg | 81.5% | 58.9% | 100% (oral) |

Table 4: Comparative efficacy and pharmacokinetics

Mechanism Differentiation

Unlike vasodilatory minoxidil or systemic 5-α reductase inhibitors, Capixyl employs a tripartite strategy:

-

Stem cell activation via IGF-1 pathway modulation (+46% Ki67+ HFSCs)

-

Androgen-independent ECM support through collagen/laminin synthesis

Market Position and Consumer Accessibility

Global Regulatory Status

| Region | Status | Concentration | OTC/Prescription |

|---|---|---|---|

| EU | Cosmetic | ≤5% | OTC |

| USA | Supplement | 2-5% | OTC |

| Japan | Quasi-drug | 3% | Pharmacy |

Table 5: Regulatory classification by region

Cost-Effectiveness Analysis

Future Directions and Research Opportunities

Unexplored Mechanisms

Ongoing research is investigating:

-

Wnt/β-catenin activation: Potential HFSC differentiation effects

-

Prostaglandin analog properties: Possible PGD2 inhibition

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume